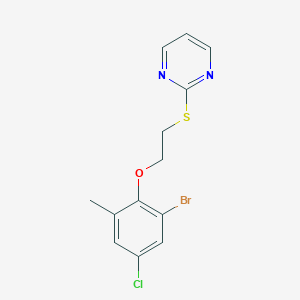![molecular formula C15H17N3O3S B215578 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B215578.png)
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is a chemical compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both a thiadiazole and a furan ring in its structure. This compound has been studied for its potential use as a drug candidate due to its ability to target specific biological pathways and processes.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting specific enzymes or proteins involved in biological pathways such as the NF-κB pathway. Additionally, it may interact with specific receptors or ion channels to modulate cellular signaling.
Biochemical and Physiological Effects:
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-proliferative effects on certain cancer cell lines, as well as anti-inflammatory and analgesic effects. Additionally, this compound has been shown to modulate specific biological pathways, such as the NF-κB pathway.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide in lab experiments is its potential to target specific biological pathways and processes. Additionally, this compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research involving N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide. One direction is to further investigate its potential as a drug candidate for cancer treatment. Additionally, research could focus on its potential to modulate specific biological pathways, such as the NF-κB pathway, and its potential use in treating inflammatory and pain-related conditions. Further studies could also investigate the potential limitations of this compound and identify ways to overcome these limitations.
Synthesis Methods
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been described in the literature. One method involves the reaction of 4-methoxybenzylamine with 2-bromoacetic acid to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The furan ring is then introduced through a cyclization reaction using a palladium catalyst. The resulting compound is then further modified to form the final product.
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against certain cancer cell lines, as well as potential anti-inflammatory and analgesic effects. Additionally, this compound has been studied for its potential to modulate specific biological pathways, such as the NF-κB pathway.
properties
Product Name |
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide |
|---|---|
Molecular Formula |
C15H17N3O3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-20-11-6-4-10(5-7-11)9-13-17-18-15(22-13)16-14(19)12-3-2-8-21-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18,19) |
InChI Key |
GLZGJTWFQGXTSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CCCO3 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)


![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)
![N-cyclopentyl-N-[3-(phenylsulfanyl)propyl]amine](/img/structure/B215516.png)